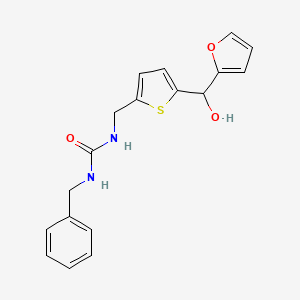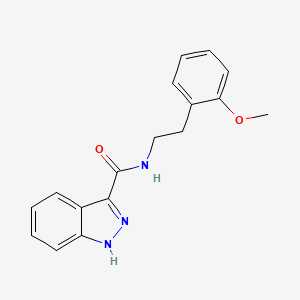
N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, also known as MEPI, is a novel synthetic cannabinoid that has recently gained attention in the scientific community. This compound was first synthesized in 2015 and has been studied for its potential as a research tool in the field of cannabinoid pharmacology. MEPI has shown promising results in various studies, and its unique chemical structure has made it an interesting target for further research.
Scientific Research Applications
Monoamine Oxidase B Inhibitors :
- Indazole and indole carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for their potential applications in neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors are therapeutic agents. The study conducted by Tzvetkov et al. (2014) found derivatives such as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide to exhibit high potency and selectivity (Tzvetkov et al., 2014).
Antiproliferative Activity :
- Lu et al. (2021) synthesized a compound similar to N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide, showing significant inhibitory activity against certain cancer cell lines. This suggests potential applications in cancer research and treatment (Lu et al., 2021).
Antidepressant Properties :
- Research by Mahesh et al. (2011) into structurally novel 5-HT3 receptor antagonists, including derivatives of indazole carboxamides, revealed potential antidepressant-like activity. This indicates possible applications in the treatment of depression (Mahesh et al., 2011).
Antimicrobial Activity :
- Wang et al. (2012) synthesized derivatives of benzo[d]isothiazol-3(2H)-ones, including compounds structurally similar to this compound, and found them to exhibit favorable antimicrobial activity (Wang et al., 2012).
β-Glucuronidase Inhibition :
- Hanif et al. (2011) reported the synthesis of hydrazinecarboxamides with methoxyphenyl and methoxyphenethyl groups, similar in structure to this compound. They found these compounds to exhibit excellent β-glucuronidase inhibitory activity (Hanif et al., 2011).
Poly(ADP-ribose)polymerase (PARP) Inhibition :
- Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors. These findings have implications in the treatment of BRCA-1 and BRCA-2 mutant tumors, suggesting potential applications in oncology (Jones et al., 2009).
CCR4 Antagonists :
- Procopiou et al. (2013) synthesized indazole arylsulfonamides as human CCR4 antagonists, potentially useful in treating conditions related to this receptor, such as allergic diseases or certain types of cancer (Procopiou et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)10-11-18-17(21)16-13-7-3-4-8-14(13)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLDZYIYGSFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

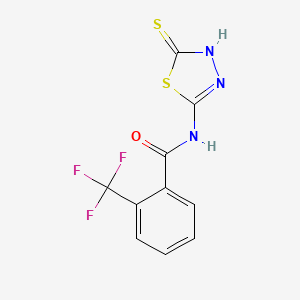
![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)
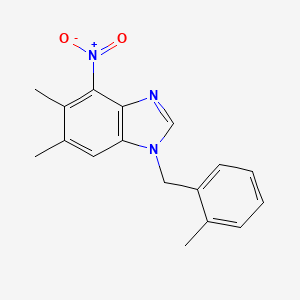
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)
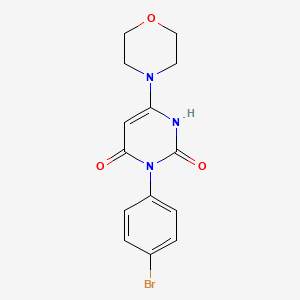
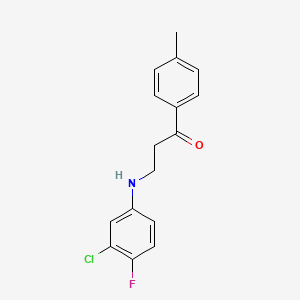

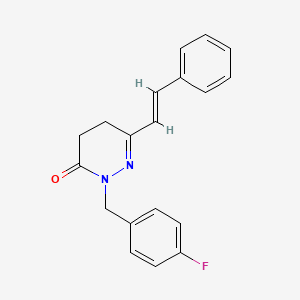
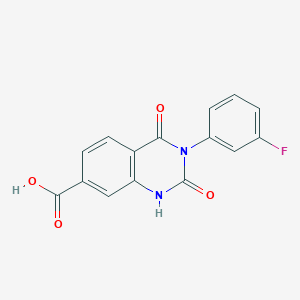
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)
![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)
